5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple pyrimidine rings, which are known for their biological and chemical importance.
Preparation Methods
The synthesis of 5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 6-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazinylidene linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialized materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The hydrazinylidene group plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine: A simpler compound with similar biological activity.
2,4-Dihydroxypyrimidine: Known for its use in various chemical reactions and biological studies.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are also used in drug development.
5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique hydrazinylidene linkage, which provides distinct chemical and biological properties.
Properties
CAS No. |
920112-69-2 |
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Molecular Formula |
C8H10N6O4 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
5-[(6-hydroxy-2-oxo-3,4-dihydro-1H-pyrimidin-5-yl)hydrazinylidene]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H10N6O4/c15-5-3(1-9-7(17)11-5)13-14-4-2-10-8(18)12-6(4)16/h13,15H,1-2H2,(H2,9,11,17)(H2,10,12,16,18) |
InChI Key |
URBYKNXCXMFVST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(NC(=O)N1)O)NN=C2CNC(=O)NC2=O |
Origin of Product |
United States |
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